
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, also known as NPD, is a synthetic organic compound that has been extensively studied for its potential applications in the field of chemistry and biochemistry. NPD is a yellow crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone.
Mécanisme D'action
The mechanism of action of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione is related to its ability to form complexes with metal ions. The nitro group in 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione can be reduced to an amino group by metal ions, which results in a change in the fluorescence properties of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. The formation of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione-metal complexes can also lead to the generation of singlet oxygen, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been shown to have potential applications in the field of biochemistry and physiology. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, such as its high solubility in organic solvents, its ability to form complexes with metal ions, and its fluorescence properties. However, 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione also has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. One potential direction is the development of new synthesis methods for 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione that can improve the yield and purity of the compound. Another potential direction is the study of the biological activity of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione in vivo, which can provide insights into its potential applications in the field of medicine. Finally, the development of new applications for 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, such as its use as a photosensitizer for the generation of singlet oxygen, can lead to new advances in the field of photodynamic therapy.
Méthodes De Synthèse
The synthesis of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione involves several steps, starting with the reaction of 2-aminopyridine with 1,3-cyclohexanedione to form 2-(2-pyridinyl)-1,3-indandione. The next step involves the nitration of 2-(2-pyridinyl)-1,3-indandione with nitric acid and sulfuric acid to form 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. The yield of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Applications De Recherche Scientifique
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in the field of chemistry and biochemistry. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has also been used as a reagent for the determination of the enantiomeric excess of chiral compounds. In addition, 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
5-nitro-2-pyridin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-5-4-8(16(19)20)7-10(9)14(18)12(13)11-3-1-2-6-15-11/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVGVRAYXSDDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901945 |
Source


|
| Record name | NoName_1125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5582219 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)


![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)
![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)
![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)